3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS No.: 1191107-64-8
Cat. No.: VC2804467
Molecular Formula: C12H10F2N2O4
Molecular Weight: 284.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1191107-64-8 |
|---|---|
| Molecular Formula | C12H10F2N2O4 |
| Molecular Weight | 284.22 g/mol |
| IUPAC Name | 3-[1-(2,4-difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H10F2N2O4/c13-6-1-3-9(7(14)5-6)16-11(19)8(15-12(16)20)2-4-10(17)18/h1,3,5,8H,2,4H2,(H,15,20)(H,17,18) |
| Standard InChI Key | PPLJSQCUFDWYHM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)N2C(=O)C(NC2=O)CCC(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1F)F)N2C(=O)C(NC2=O)CCC(=O)O |
Introduction
3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound with a molecular formula of C12H10F2N2O4 and a molecular weight of 284.22 g/mol . This compound belongs to the imidazolidine class, which is known for its diverse biological activities, including potential applications in pharmaceuticals and chemical synthesis.
Synthesis and Preparation
The synthesis of 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the reaction of a 2,4-difluorophenyl derivative with an imidazolidine precursor, followed by the introduction of a propanoic acid moiety. Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.
Biological Activity and Applications
While specific biological activity data for 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is limited, compounds within the imidazolidine class have shown potential in various therapeutic areas, including anticancer and antimicrobial applications. The presence of fluorine atoms can enhance the compound's lipophilicity and bioavailability, which may contribute to its biological efficacy.
Research Findings and Future Directions
Research on imidazolidine derivatives often focuses on their potential as drug candidates due to their diverse biological activities. For 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, further studies are needed to explore its specific biological effects and potential therapeutic applications. This could involve in vitro and in vivo assays to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume